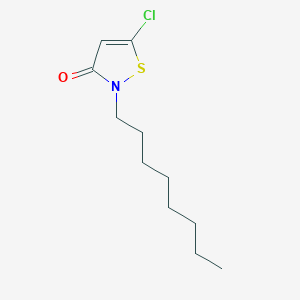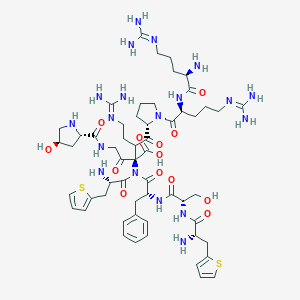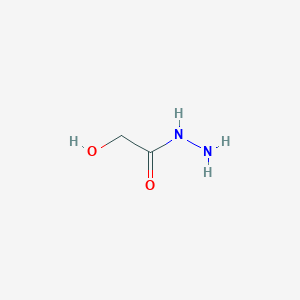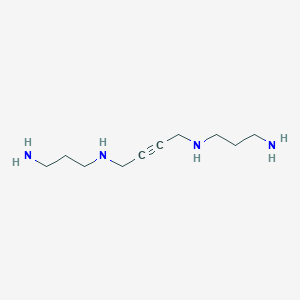
2-chloropyrimidine-5-carbonyl Chloride
Vue d'ensemble
Description
Synthesis Analysis
2-Chloropyrimidine derivatives are synthesized through several methods, including the reaction of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride to introduce halogen atoms into the C-5 side chain. This process involves intermediate steps, such as the formation of α-(1-carbamyliminomethylene)-γ-butyrolactone, followed by structural determination through X-ray crystallography, highlighting the planar nature of the molecule and its hydrogen-bonded chain formation (Gazivoda et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-chloropyrimidine derivatives has been extensively studied, revealing insights into their planarity and the formation of hydrogen-bonded chains. Crystallography studies provide a detailed view of the intermolecular interactions, such as N−H···O hydrogen bonds, which link molecules into one-dimensional chains of edge-fused rings, showcasing the compounds' structural characteristics and their deviations from planarity (Gazivoda et al., 2008).
Chemical Reactions and Properties
Reactions involving 2-chloropyrimidine derivatives often lead to novel syntheses of complex molecules. For instance, the reaction with primary and secondary alkylamines results in the formation of (arylimino)cyanomethyl alkylamino disulfides, demonstrating the compound's reactivity and utility in synthesizing diverse chemical structures with potential biological activities (Lee & Kim, 1993).
Applications De Recherche Scientifique
-
Pharmaceutical Research : This compound can be used in the synthesis of various pharmaceutical drugs. For instance, pyrimidine-based compounds, which “2-chloropyrimidine-5-carbonyl Chloride” could potentially be used to synthesize, have been explored as inhibitors for NF-κB and cytokines, which could have potential anti-inflammatory effects .
-
Chemical Research : It can be used in chemical research for the synthesis of other complex organic compounds . The compound can serve as a building block in the creation of larger, more complex structures.
-
Organic Synthesis : This compound can be used as a building block in organic synthesis. It can be used to construct more complex molecules, contributing to the development of new synthetic methods .
-
Drug Discovery : It can be used in the process of drug discovery. Given its structural features, it can be used to synthesize potential drug candidates for various diseases .
-
Chemical Biology : In chemical biology, it can be used to study biological processes at a molecular level. It can help in understanding the interaction between biological systems and chemicals .
-
Material Science : It can be used in the development of new materials. The specific properties of the compound can contribute to the overall characteristics of the new material .
-
Environmental Chemistry : It can be used in environmental chemistry to study the fate and transport of chemicals in the environment .
-
Educational Purposes : It can be used in educational settings for teaching and learning purposes. Students can use the compound to learn about chemical reactions, synthesis, and other chemical processes .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Orientations Futures
Research developments in the syntheses of pyrimidines have shown that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
2-chloropyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYQWJULYXCBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442682 | |
| Record name | 2-Chloropyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloropyrimidine-5-carbonyl Chloride | |
CAS RN |
110099-99-5 | |
| Record name | 2-Chloropyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyrimidinecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
